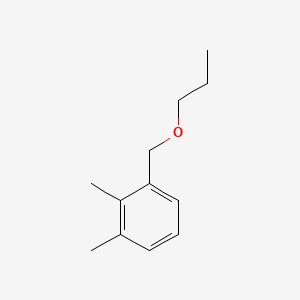
1,2-Dimethyl-3-(propoxymethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-3-(propoxymethyl)benzene: is an organic compound that belongs to the class of aromatic hydrocarbons It is a derivative of benzene, characterized by the presence of two methyl groups and a propoxymethyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-3-(propoxymethyl)benzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene derivatives using alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride.
Suzuki-Miyaura Coupling: This method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation or other catalytic processes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dimethyl-3-(propoxymethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Nitration: Nitric acid and sulfuric acid mixture.
Sulfonation: Sulfur trioxide or concentrated sulfuric acid.
Major Products Formed:
Halogenated Derivatives: Such as 1,2-dimethyl-3-(propoxymethyl)chlorobenzene.
Nitrated Derivatives: Such as 1,2-dimethyl-3-(propoxymethyl)nitrobenzene.
Sulfonated Derivatives: Such as 1,2-dimethyl-3-(propoxymethyl)benzenesulfonic acid.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-3-(propoxymethyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-3-(propoxymethyl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The presence of electron-donating groups such as methyl and propoxymethyl enhances the reactivity of the benzene ring towards electrophiles .
Comparación Con Compuestos Similares
1,2-Dimethylbenzene (o-Xylene): Similar structure but lacks the propoxymethyl group.
1,3-Dimethylbenzene (m-Xylene): Similar structure but with methyl groups in different positions.
1,4-Dimethylbenzene (p-Xylene): Similar structure but with methyl groups in para positions.
Uniqueness: 1,2-Dimethyl-3-(propoxymethyl)benzene is unique due to the presence of the propoxymethyl group, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C12H18O |
|---|---|
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
1,2-dimethyl-3-(propoxymethyl)benzene |
InChI |
InChI=1S/C12H18O/c1-4-8-13-9-12-7-5-6-10(2)11(12)3/h5-7H,4,8-9H2,1-3H3 |
Clave InChI |
XPAYNVDVPFOMMD-UHFFFAOYSA-N |
SMILES canónico |
CCCOCC1=CC=CC(=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


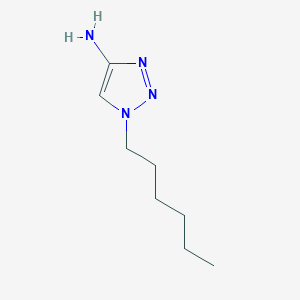
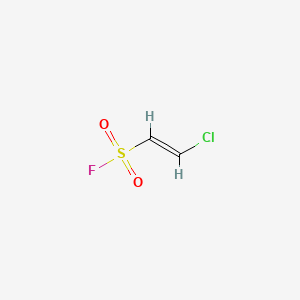
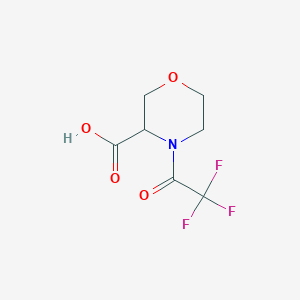
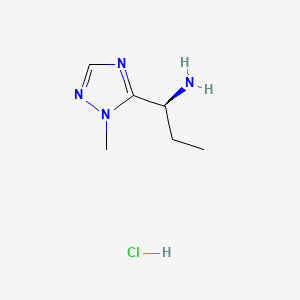
![6-chloro-N-[4-(4-cyclopropylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13479767.png)

![tert-butyl N-{4-[(oxetan-3-yl)amino]phenyl}carbamate](/img/structure/B13479781.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylbutanoic acid](/img/structure/B13479788.png)
![6-Bromo-2,3-dihydrospiro[indene-1,3'-oxetan]-3-one](/img/structure/B13479795.png)
![{4-[(Tert-butyldimethylsilyl)oxy]butyl}(methyl)amine](/img/structure/B13479799.png)
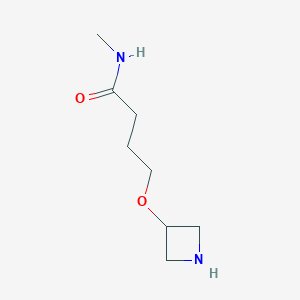
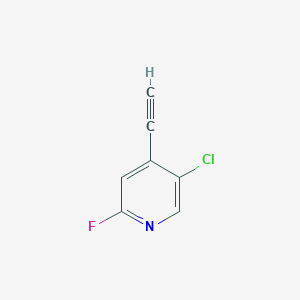
![3-(3-Bromopropyl)spiro[3.3]heptan-1-one](/img/structure/B13479811.png)
